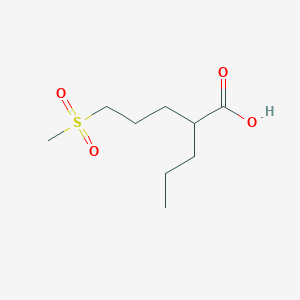
5-Methanesulfonyl-2-propylpentanoic acid
Overview
Description
5-Methanesulfonyl-2-propylpentanoic acid is a chemical compound with a molecular weight of 222.31 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule consists of 9 Carbon atoms, 18 Hydrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It contains a total of 31 bonds, including 13 non-Hydrogen bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfone .
Physical And Chemical Properties Analysis
5-Methanesulfonyl-2-propylpentanoic acid is a powder at room temperature . It has a molecular weight of 222.31 . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the search results.
Scientific Research Applications
Microbial Metabolism and Environmental Impact
Methanesulfonic acid is a stable strong acid and plays a significant role in the biogeochemical cycling of sulfur. It is utilized by various aerobic bacteria as a source of sulfur for growth. This characteristic underlines its potential in environmental biotechnology, particularly in microbial processes for sulfur recycling or bioremediation efforts (Kelly & Murrell, 1999).
Electrochemistry and Battery Technology
In the field of electrochemistry, Methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) has been investigated as an electrolyte additive to enhance the interfacial stability of LiMn2O4 cathodes in lithium-ion batteries. This application highlights its role in improving battery performance, particularly at elevated temperatures (Huang et al., 2018).
Organic Synthesis
Methanesulfonic anhydride is utilized in Friedel-Crafts acylation reactions, offering a greener alternative for the synthesis of aryl ketones. This methodology is distinguished by minimal waste production, avoiding the use of metallic or halogenated components, thus contributing to more sustainable chemical synthesis processes (Wilkinson, 2011).
Material Science
In material science, (Trimethylsilyl)methanesulfonate (TMSOMs) has been explored as a multifunctional additive to stabilize interfaces in high-voltage batteries. Its application demonstrates the potential to significantly improve the longevity and performance of batteries by forming a protective layer on the electrode surface (Lim et al., 2016).
Antibacterial Activity
Methanesulfonicacid hydrazide derivatives have been synthesized and evaluated for their antibacterial activities against various gram-positive and gram-negative bacteria. This research indicates the potential of methanesulfonic acid derivatives in developing new antibacterial agents (Özdemir et al., 2009).
Environmental and Green Chemistry
Methanesulfonic acid is recognized for its environmental benefits, including its use as an ideal electrolyte in electrochemical processes due to its aqueous solubility, conductivity, and low toxicity. These properties make it a preferred choice for processes involving metals like tin and lead, highlighting its role in promoting greener industrial practices (Gernon et al., 1999).
Safety And Hazards
The safety information for 5-Methanesulfonyl-2-propylpentanoic acid indicates that it may cause skin irritation and serious eye damage . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
5-methylsulfonyl-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4S/c1-3-5-8(9(10)11)6-4-7-14(2,12)13/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOHFKJLNBRWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methanesulfonyl-2-propylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
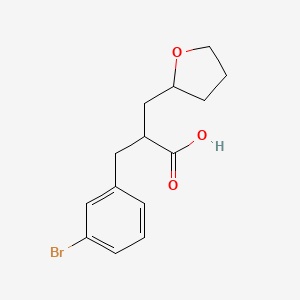
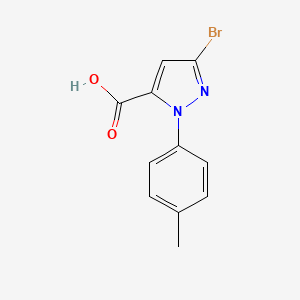
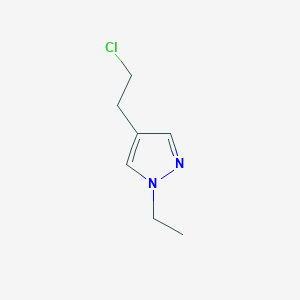
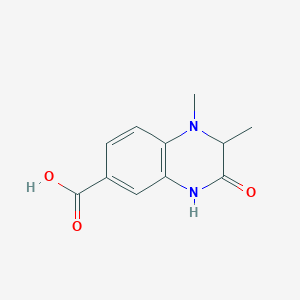

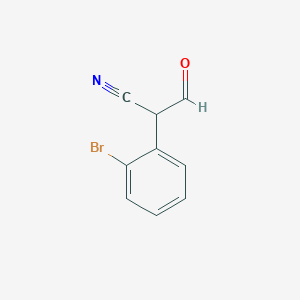

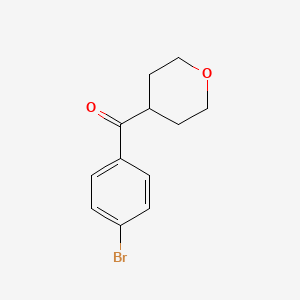
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)